molecular formula C12H7ClFIN2O B8336009 6-Chloro-N-(2-fluoro-4-iodo-phenyl)-nicotinamide

6-Chloro-N-(2-fluoro-4-iodo-phenyl)-nicotinamide

Cat. No. B8336009
M. Wt: 376.55 g/mol
InChI Key: FKFDFRCUSXJYGR-UHFFFAOYSA-N
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Patent
US08324385B2

Procedure details

6-Chloro-N-(2-fluoro-4-iodo-phenyl)-nicotinamide was prepared from 2-fluoro-4-iodo aniline and 6-chloronicotinoyl chloride following a procedure similar to the one described in the synthesis of 6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide, above. The product was isolated after precipitation out of a small volume of CH2Cl2 with hexanes. HRMS m/z calcd for C12H7N2OFClI [M+H]+: 376.9349. Found: 376.9349.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][N:12]=1.ClC1C=CC(C(NC2C=CC(I)=C(C)C=2)=O)=CN=1>>[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH:4][C:3]2[CH:5]=[CH:6][C:7]([I:9])=[CH:8][C:2]=2[F:1])=[O:16])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Two
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)I)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated
CUSTOM
Type
CUSTOM
Details
after precipitation out of a small volume of CH2Cl2 with hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC2=C(C=C(C=C2)I)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.